molecular formula C8H5NOS B1278127 Thieno[2,3-C]pyridine-2-carbaldehyde CAS No. 203922-18-3

Thieno[2,3-C]pyridine-2-carbaldehyde

Cat. No.: B1278127
CAS No.: 203922-18-3
M. Wt: 163.2 g/mol
InChI Key: WVSKUUMKOLSXHM-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine-2-carbaldehyde (CAS 203922-18-3) is a high-purity chemical compound supplied for research and development applications . This heterocyclic organic compound, with the molecular formula C8H5NOS and a molecular weight of 163.20, serves as a versatile and valuable building block in medicinal chemistry and drug discovery . Compounds based on the thienopyridine scaffold, such as this aldehyde derivative, are of significant interest in scientific research for their potential biological activities. For instance, related thieno[2,3-b]pyridine compounds have been investigated for their potent antitumor properties, demonstrating cytotoxicity and the ability to induce apoptosis in cancer cell lines . Other studies highlight that novel thienopyridine-based structures are synthesized and evaluated for various activities, including antimicrobial effects . As a reagent, this product is intended for use in chemical synthesis, serving as a precursor for the development of more complex molecules. Researchers can utilize the aldehyde functional group for further derivatization through condensation and other reactions. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic use in humans or animals. Proper handling procedures should be followed, and it is recommended to store the compound in an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[2,3-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-5-7-3-6-1-2-9-4-8(6)11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSKUUMKOLSXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444275
Record name THIENO[2,3-C]PYRIDINE-2-CARBALDEHYDE
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Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203922-18-3
Record name THIENO[2,3-C]PYRIDINE-2-CARBALDEHYDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[2,3-c]pyridine-2-carbaldehyde
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Synthetic Methodologies for the Thieno 2,3 C Pyridine System and Its Carbaldehyde Derivatives

Foundational Strategies for Heterocycle Annulation in Thieno[2,3-C]pyridines

The construction of the fused thieno[2,3-c]pyridine (B153571) ring system is generally achieved through one of two primary strategies: annulating a thiophene (B33073) ring onto a pre-existing pyridine (B92270) derivative or, conversely, constructing a pyridine ring onto a thiophene precursor. nih.gov These foundational approaches dictate the retrosynthetic analysis and the selection of starting materials.

This strategy begins with a functionalized pyridine derivative, which serves as the backbone for the subsequent formation of the fused thiophene ring. The synthesis typically involves introducing sulfur and a two-carbon unit onto the pyridine core, followed by a cyclization reaction.

One notable method involves the reaction of 3,5-dihalopyridine-4-carboxaldehydes with methyl thioglycolate. researchgate.net The initial reaction is followed by a base-induced intramolecular cyclization, which forms the thiophene ring fused to the pyridine core, yielding 4-halo-thieno[2,3-c]pyridine-2-carboxylates in good yields. researchgate.net Another example is the reaction of 1-isopropyl-4-piperidone (B1294310) with elemental sulfur and active methylene (B1212753) nitriles, which directly yields a tetrahydro-thieno[2,3-c]pyridine system. researchgate.net This approach is an adaptation of the Gewald reaction, where the pyridine-containing ketone serves as the substrate for thiophene ring formation. researchgate.net

The more common approach involves building the pyridine ring onto a readily available thiophene starting material. nih.gov This strategy leverages the well-established chemistry of thiophene derivatives, such as 2-acetylthiophene (B1664040) or 2-thiophenecarboxaldehyde, to introduce the necessary functionalities for pyridine ring closure. kuleuven.beontosight.ai

A prominent example is the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal (B89532). researchgate.net This method provides a direct route to the thieno[2,3-c]pyridine core. Another sophisticated, metal-free, three-step method starts from 2-acetylthiophene. nih.govkuleuven.be This process involves a one-pot triazolation, a modified Pomeranz-Fritsch reaction to form a thieno[2,3-c] nih.govkuleuven.beresearchgate.nettriazolo[1,5-ɑ]pyridine intermediate, and a final acid-mediated denitrogenative transformation to furnish the desired thieno[2,3-c]pyridine derivatives. nih.govkuleuven.bed-nb.info

Established Synthetic Routes to Thieno[2,3-C]pyridine-2-carbaldehyde and Core Derivatives

Specific and established synthetic protocols have been developed to afford the thieno[2,3-c]pyridine core and its derivatives, including the target 2-carbaldehyde. These methods include adaptations of classic multicomponent reactions, Schiff base cyclizations, and modern one-pot strategies.

The Gewald reaction, a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur, is a powerful tool for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgthieme-connect.com This reaction can be adapted for the synthesis of thieno[2,3-c]pyridines by using a piperidone (a cyclic pyridine-containing ketone) as the carbonyl component.

For instance, the reaction of 1-isopropyl-4-piperidone with active methylene nitriles (such as malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur leads to the formation of 2-amino-3-cyano (or 3-ethoxycarbonyl)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine derivatives. researchgate.net This reaction proceeds via the classical Gewald mechanism, where the piperidone first undergoes a Knoevenagel condensation with the active methylene compound, followed by the addition of sulfur and subsequent cyclization to form the annulated 2-aminothiophene ring. researchgate.netwikipedia.org

Table 1: Synthesis of Tetrahydro-thieno[2,3-c]pyridines via Gewald Reaction

Carbonyl Component Active Methylene Nitrile Product
1-Isopropyl-4-piperidone Malononitrile 2-Amino-3-cyano-6-isopropyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine
1-Isopropyl-4-piperidone Cyanoacetamide 2-Amino-3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine
1-Isopropyl-4-piperidone Ethyl cyanoacetate 2-Amino-3-ethoxycarbonyl-6-isopropyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine

Data synthesized from reference researchgate.net.

A robust and direct method for constructing the pyridine ring on a thiophene precursor involves the cyclization of Schiff base intermediates. researchgate.net This approach is particularly relevant for the synthesis of this compound, as the precursor is a substituted 2-thiophenecarboxaldehyde.

The synthesis begins with the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal to form the corresponding Schiff base (an N-thienylmethylene-2,2-dimethoxyethylamine). researchgate.netgoogle.com This intermediate is then subjected to acid-catalyzed intramolecular cyclization. The reaction, which is a variation of the Pomeranz–Fritsch reaction, proceeds by electrophilic attack of the thiophene ring by an iminium ion intermediate, leading to the formation of the fused pyridine ring. google.com This procedure provides good yields, especially for 2-halogenated analogues. researchgate.net

Table 2: Synthesis of 2-Substituted-thieno[2,3-c]pyridines via Schiff Base Cyclization

2-Substituent on Thiophenecarboxaldehyde Resulting 2-Substituted-thieno[2,3-c]pyridine Yield (%)
H Thieno[2,3-c]pyridine 68
Cl 2-Chloro-thieno[2,3-c]pyridine 82
Br 2-Bromo-thieno[2,3-c]pyridine 84
I 2-Iodo-thieno[2,3-c]pyridine 80
CH₃ 2-Methyl-thieno[2,3-c]pyridine 72
OCH₃ 2-Methoxy-thieno[2,3-c]pyridine 65

Data synthesized from reference researchgate.net.

Modern synthetic strategies increasingly employ multicomponent or one-pot reactions to enhance efficiency and reduce waste. A novel metal-free approach has been developed for the synthesis of various substituted thieno[2,3-c]pyridines starting from 2-acetylthiophene. nih.govkuleuven.be

This multi-step, one-pot sequence begins with a triazolation reaction to produce 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. nih.gov This intermediate then undergoes a modified Pomeranz-Fritsch cyclization to form a fused thieno[2,3-c] nih.govkuleuven.beresearchgate.nettriazolo[1,5-ɑ]pyridine compound. kuleuven.be The final and key step is an acid-mediated denitrogenative transformation. In the presence of various nucleophiles (such as water, alcohols, or carboxylic acids), the triazole ring is opened with the loss of N₂, and the nucleophile is incorporated, yielding a 7-(substituted methyl)thieno[2,3-c]pyridine derivative. nih.govkuleuven.be This method provides a versatile route to a library of novel thienopyridine derivatives under mild conditions. nih.gov

Table 3: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines via Denitrogenative Transformation

Nucleophile/Solvent Product (Substituent at C7-methyl) Yield (%)
H₂O / H₂SO₄ -OH 85
Methanol -OCH₃ 90
Ethanol -OCH₂CH₃ 87
Isopropanol -OCH(CH₃)₂ 83
Phenol (B47542) -OPh 81
Acetic Acid -OCOCH₃ 86
Propionic Acid -OCOCH₂CH₃ 88

Data synthesized from references nih.govkuleuven.be.

Introduction and Functional Group Interconversion to the Carbaldehyde Moiety

The carbaldehyde functional group at the 2-position of the thieno[2,3-c]pyridine scaffold is a crucial handle for further synthetic modifications. Its introduction is typically achieved through established formylation methods or by the interconversion of other functional groups.

One of the most common and direct methods for introducing a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction . mdpi.comsemanticscholar.org This reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). mdpi.com The parent thieno[2,3-c]pyridine undergoes an electrophilic aromatic substitution, followed by hydrolysis, to yield the desired this compound. mdpi.com

Another prevalent strategy involves metalation followed by quenching with an electrophilic formylating agent . This usually entails treating a halo-substituted thieno[2,3-c]pyridine with a strong base (e.g., n-butyllithium) at low temperatures to generate a highly reactive organolithium intermediate. This intermediate is then reacted with a formyl source like DMF to install the carbaldehyde group.

Functional group interconversion provides alternative pathways. For instance, a hydroxymethyl group at the 2-position can be oxidized to the corresponding aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). Conversely, a carboxylic acid or its ester derivative at the same position can be reduced to the aldehyde, often via a two-step process involving initial reduction to the primary alcohol followed by re-oxidation.

Modern and Emerging Synthetic Protocols for Thieno[2,3-C]pyridine Derivatives

Recent advancements in organic synthesis have provided novel and more efficient routes to the thieno[2,3-c]pyridine core, moving beyond classical methods that often require harsh conditions or limited substrate scope.

Metal-Free Denitrogenative Transformation Reactions

A novel and effective metal-free strategy for the synthesis of substituted thieno[2,3-c]pyridine derivatives has been developed, which proceeds via the acid-mediated denitrogenative transformation of a fused 1,2,3-triazole intermediate. d-nb.infonih.gov This three-step sequence begins with the readily available starting material, 2-acetylthiophene. nih.gov

The key steps are:

One-pot Triazolation: A one-pot reaction yields 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. nih.gov

Modified Pomeranz-Fritsch Cyclization: The triazole undergoes a semi-quantitative cyclization to form the thieno[2,3-c] d-nb.infonih.govresearchgate.nettriazolo[1,5-a]pyridine compound. nih.govkuleuven.be

Denitrogenative Transformation: In the final step, this fused triazole is treated with an acid (e.g., TfOH) in the presence of various nucleophiles. This treatment facilitates the loss of N₂, leading to the formation of a diverse range of 7-substituted thieno[2,3-c]pyridines in good yields under mild conditions. d-nb.infonih.gov

This method successfully overcomes the limitations of derivatization seen in conventional methods and avoids the use of expensive and potentially toxic metal catalysts. nih.gov The reaction conditions can be optimized to produce different classes of derivatives. For example, using alcohol and phenol nucleophiles yields 7-(substituted methyl)thieno[2,3-c]pyridines, while using carboxylic acids as the solvent leads to the formation of thieno[2,3-c]pyridine-7-ylmethyl esters. nih.gov

Table 1: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines via Denitrogenative Transformation Data sourced from ChemistryOpen (2025). nih.gov

EntryNucleophile (Nu-H)ProductYield (%)
1TBAB7-(Bromomethyl)thieno[2,3-c]pyridine65
2Methanol7-(Methoxymethyl)thieno[2,3-c]pyridine75
3Ethanol7-(Ethoxymethyl)thieno[2,3-c]pyridine72
4Isopropanol7-(Isopropoxymethyl)thieno[2,3-c]pyridine68
5Benzyl alcohol7-((Benzyloxy)methyl)thieno[2,3-c]pyridine74
6Phenol7-(Phenoxymethyl)thieno[2,3-c]pyridine60

Transition Metal-Catalyzed Cross-Coupling Methodologies for Scaffold Diversification

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic scaffolds, including thieno[2,3-c]pyridine. mdpi.com Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are particularly powerful for creating carbon-carbon bonds, allowing for the introduction of a wide array of aryl, vinyl, and alkynyl groups onto the core structure. mdpi.com

For scaffold diversification, a halogenated thieno[2,3-c]pyridine (e.g., a bromo- or iodo-substituted derivative) is typically reacted with a suitable coupling partner, such as a boronic acid (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira), in the presence of a palladium catalyst and a base. These reactions are highly versatile and have become central to building libraries of complex molecules for various applications. mdpi.com More recently, methods involving carbene migratory insertion have emerged, where diazo compounds can act as nucleophilic partners in couplings catalyzed by metals like palladium, copper, and rhodium. nih.gov

Pomeranz-Fritsch Type and Pictet-Spengler Cyclizations

Classical named reactions for the synthesis of isoquinoline (B145761) and related systems have been adapted for the construction of the thieno[2,3-c]pyridine skeleton.

The Pomeranz-Fritsch reaction is a well-established method for synthesizing isoquinolines via the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgorganicreactions.org A modified version of this reaction is a key step in the metal-free denitrogenative sequence described previously, where it is used to construct the fused pyridine ring onto a thiophene-derived 1,2,3-triazole. nih.gov This demonstrates the adaptability of the Pomeranz-Fritsch cyclization for building pyridine rings onto existing five-membered heterocycles. A general approach involves the condensation of a 2-thiophenecarboxaldehyde with an aminoacetaldehyde dimethyl acetal, followed by an acid-promoted ring closure to yield the thieno[2,3-c]pyridine core. researchgate.netgoogle.com

The Pictet-Spengler reaction is another powerful cyclization method, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org While traditionally used for synthesizing tetrahydroisoquinolines, this reaction can be applied to the synthesis of tetrahydro-thieno[2,3-c]pyridines. beilstein-journals.orgnih.gov The synthesis would start with a β-(thiophen-2-yl)ethylamine, which, upon reaction with an aldehyde and subsequent cyclization, would furnish the desired fused heterocyclic system. nih.gov

One-Pot and Cascade Synthetic Sequences for Enhanced Efficiency

To improve synthetic efficiency, reduce waste, and simplify purification processes, researchers are increasingly focusing on one-pot and cascade reactions. In these sequences, multiple chemical transformations occur sequentially in a single reaction vessel without the isolation of intermediates.

The synthesis of the thieno[2,3-c]pyridine precursor in the denitrogenative transformation pathway utilizes a one-pot triazolation reaction, highlighting the efficiency of this approach. d-nb.infonih.gov Cascade reactions, where the product of one reaction triggers the next, have also been developed for related pyrido[2',3':4,5]thieno[2,3-b]pyridine derivatives. researchgate.net Such strategies often involve multicomponent reactions where starting materials like aromatic aldehydes, cyanothioacetamide, and malononitrile react in a cascade sequence to rapidly build complex heterocyclic systems. researchgate.netscielo.br These methods are highly valued for their atom economy and operational simplicity.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity compared to conventional heating methods. nih.govnih.gov

A rapid, microwave-assisted aromatization method has been successfully used for the synthesis of novel thieno[2,3-c]pyridine derivatives, producing the target compounds in good yields within minutes. nih.govresearchgate.net This technology is particularly effective for steps like cyclization and aromatization, which can be sluggish under thermal conditions. Microwave heating has also been applied to synthesize various heterocyclic systems, including imidazo[1,5-a]pyridine (B1214698) salts and thieno[2,3-d]pyrimidin-4-ones, demonstrating its broad applicability in heterocyclic chemistry. researchgate.netmdpi.com

Regioselective and Stereoselective Synthetic Considerations in Thieno[2,3-c]pyridine Synthesis

The synthesis of thieno[2,3-c]pyridines, particularly those with substitution patterns, necessitates careful consideration of regioselectivity. The regiochemical outcome of the synthesis is largely dictated by the chosen synthetic strategy and the nature of the precursors.

In syntheses that involve the annulation of a pyridine ring onto a thiophene, the substitution pattern of the starting thiophene derivative is crucial in directing the cyclization. For instance, in the cyclization of a Schiff base derived from a 2-thiophenecarboxaldehyde, the formation of the [2,3-c] fused system is inherently directed by the connectivity of the starting materials. nih.gov

When considering electrophilic substitution reactions on the pre-formed thieno[2,3-c]pyridine ring system, such as the Vilsmeier-Haack formylation to introduce a carbaldehyde group, the inherent electronic properties of the bicyclic system govern the regioselectivity. The thiophene ring is generally more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack. Within the thiophene ring of the thieno[2,3-c]pyridine system, the C-2 and C-3 positions are the most likely sites for substitution. Theoretical studies and experimental evidence on related thienopyridine isomers often show a preference for substitution at the position alpha to the sulfur atom, which in this case would be the C-2 position. This preference is attributed to the ability of the sulfur atom to stabilize the intermediate carbocation formed during the electrophilic attack.

The following table outlines the regiochemical considerations in key synthetic steps:

Reaction TypeSubstratePosition of SubstitutionRationaleReference(s)
Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack)Thieno[2,3-c]pyridineC-2The thiophene ring is more electron-rich; the C-2 position is activated by the adjacent sulfur atom. ijpcbs.comorganic-chemistry.org
Ring CyclizationSchiff base from 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetalForms the [2,3-c] fusionThe regiochemistry is predetermined by the structure of the starting materials. nih.gov
HalogenationThieno[2,3-c]pyridine scaffold with an oxidizing agent (mCPBA) followed by POBr₃C-7Specific reaction conditions can direct substitution to the pyridine ring. nih.gov

Stereoselectivity is a less prominent consideration in the synthesis of the parent, achiral this compound. However, when the synthesis involves the creation of chiral centers, for example, through the introduction of stereogenic carbons in the substituents on either the thiophene or pyridine ring, stereoselective control would become a critical aspect of the synthetic design. To date, the literature primarily focuses on the synthesis of achiral derivatives of the thieno[2,3-c]pyridine system, and as such, there is limited information available regarding stereoselective synthetic methodologies for this specific heterocyclic scaffold. Should the synthesis of chiral derivatives be pursued, the application of chiral catalysts, auxiliaries, or stereoselective cyclization reactions would be necessary to control the stereochemical outcome.

Chemical Reactivity and Transformational Chemistry of Thieno 2,3 C Pyridine 2 Carbaldehyde

Reactivity Profiles of the Carbaldehyde Functional Group

The carbaldehyde group attached to the 2-position of the thieno[2,3-c]pyridine (B153571) core is a key site for molecular modification. Its chemistry is characteristic of aromatic aldehydes, involving reactions at the carbonyl carbon and oxygen.

Nucleophilic Additions and Condensation Reactions

The aldehyde function readily participates in nucleophilic addition and condensation reactions. The electron-withdrawing nature of the fused aromatic system enhances the electrophilicity of the carbonyl carbon, making it a prime target for various nucleophiles.

Condensation reactions with primary amines lead to the formation of Schiff bases (imines), while reactions with hydrazines can yield hydrazones. These reactions are typically catalyzed by acid and involve the formation of a carbinolamine intermediate followed by dehydration. For instance, the condensation of aldehydes with aminoacetaldehyde dimethyl acetal (B89532) is a known route for preparing related heterocyclic systems, proceeding through a Schiff base intermediate. researchgate.net Similarly, Thieno[2,3-c]pyridine-2-carbaldehyde is expected to react with a variety of primary amines to form the corresponding imine derivatives.

Selective Oxidation and Reduction Pathways of the Aldehyde

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the thienopyridine nucleus, provided appropriate reagents are used.

Oxidation: Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can convert the aldehyde to the corresponding Thieno[2,3-c]pyridine-2-carboxylic acid. Milder reagents like silver oxide (Ag₂O) are also effective for this transformation, minimizing the risk of side reactions on the sulfur-containing ring. While specific studies on the oxidation of this compound are not extensively detailed, the oxidation of the broader thienopyridine scaffold has been explored, indicating the stability of the nucleus under certain oxidative conditions. researchgate.netresearchgate.net For example, oxidation of a thieno[2,3-c]pyridine scaffold with m-chloroperoxybenzoic acid (mCPBA) has been shown to occur at the pyridine (B92270) nitrogen, leading to an N-oxide, demonstrating that selective oxidation is feasible. researchgate.netresearchgate.net

Reduction: The aldehyde can be smoothly reduced to Thieno[2,3-c]pyridin-2-ylmethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for its milder nature and higher functional group tolerance.

Formation of Imines, Acetals, and Other Functional Derivatives

Beyond simple additions, the carbaldehyde group is a gateway to a variety of other functional derivatives.

Imines (Schiff Bases): As mentioned, reaction with primary amines provides imines. redalyc.org This reaction is versatile, and the resulting C=N double bond can be further reduced to form secondary amines. nih.govnih.gov The synthesis of imines often involves a one-step condensation reaction, sometimes at elevated temperatures with an acid catalyst like p-toluenesulfonic acid. nih.gov

Acetals: In the presence of an alcohol and an acid catalyst, this compound can be converted into its corresponding acetal. Cyclic acetals can be formed using diols like ethylene (B1197577) glycol. These acetals serve as protecting groups for the aldehyde, allowing chemical modifications to be performed on other parts of the molecule. The formation of cyclic acetals from the related 2-pyridinecarboxaldehyde (B72084) with γ-hydroxy-α,β-acetylenic esters proceeds under mild conditions, a reactivity pattern expected to be shared by this compound. nih.gov

Other Derivatives: The aldehyde can also participate in various name reactions to form carbon-carbon bonds, such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, further expanding its synthetic utility.

Transformations of the Thieno[2,3-C]pyridine Nucleus

The fused thieno[2,3-c]pyridine ring system is amenable to functionalization, primarily through palladium-catalyzed cross-coupling reactions on halogenated precursors and, to a lesser extent, electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Buchwald Amination) for Peripheral Functionalization

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nih.gov For the thieno[2,3-c]pyridine system, these reactions typically begin with a halogenated derivative, such as a bromo- or chloro-thieno[2,3-c]pyridine. Research has shown that 4-bromo or 7-bromo thienopyridines are excellent substrates for these transformations. researchgate.netresearchgate.net

Suzuki Coupling: This reaction couples the halogenated thienopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a powerful method for introducing aryl or vinyl substituents onto the heterocyclic core.

Stille Reaction: The Stille coupling involves the reaction of the halo-thienopyridine with an organostannane reagent. wikipedia.org This method is highly versatile due to the stability and broad availability of organotin reagents. researchgate.net Deprotonation of a thienopyridine followed by trapping with trimethyltin (B158744) chloride can also afford a stannyl (B1234572) analog, which can then be used in Stille reactions. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the halogenated thienopyridine with a primary or secondary amine. wikipedia.orglibretexts.org It is a crucial method for synthesizing arylamine derivatives, which are common motifs in pharmacologically active compounds. researchgate.netresearchgate.netorganic-chemistry.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction. youtube.com

The following table summarizes representative conditions for these reactions on the thieno[2,3-c]pyridine scaffold.

ReactionCoupling PartnerCatalyst/LigandBaseTypical Position
Suzuki Coupling Arylboronic AcidPd(PPh₃)₄Na₂CO₃4- or 7-position
Stille Coupling OrganostannanePd(PPh₃)₄-4- or 7-position
Buchwald-Hartwig Amination Primary/Secondary AminePd₂(dba)₃ / BINAPNaOt-Bu4- or 7-position

Data synthesized from related thienopyridine chemistry. researchgate.netresearchgate.netwikipedia.orgwikipedia.org

Electrophilic Aromatic Substitutions on the Fused System

Electrophilic aromatic substitution on the thieno[2,3-c]pyridine nucleus is complex due to the presence of two different heterocyclic rings. The thiophene (B33073) ring is generally more electron-rich and thus more reactive towards electrophiles than the pyridine ring. Conversely, the pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, and reactions often require harsh conditions. youtube.com

Theoretical studies on the related thieno[2,3-b]thiophene (B1266192) system show a preference for electrophilic attack at the α-carbon of the thiophene ring. researchgate.net For thieno[2,3-c]pyridine, the positions on the thiophene ring (positions 2 and 3) are occupied by the aldehyde and the fusion, respectively. Therefore, substitution would be directed to the available positions on the pyridine ring. Electrophilic substitution on pyridine itself, such as nitration or halogenation, requires vigorous conditions and typically occurs at the 3-position (meta to the nitrogen). youtube.comrsc.org Kinetic studies on the isomeric thieno[2,3-b]pyridine (B153569) confirm that electrophilic attack is challenging and is influenced by the protonation state of the pyridine nitrogen. rsc.org Thus, electrophilic substitution on this compound is expected to be difficult and would likely occur on the pyridine moiety, meta to the nitrogen atom, if forced.

Nucleophilic Substitutions on Halogenated Thienopyridine Derivatives

Halogenated derivatives of thieno[2,3-c]pyridine serve as versatile precursors for the introduction of a wide array of functional groups through nucleophilic substitution reactions. The inherent electronic properties of the pyridine ring render the positions alpha (C-4 and C-7) to the nitrogen atom particularly susceptible to nucleophilic attack.

Research has demonstrated that 4-halo-thieno[2,3-c]pyridine derivatives are amenable to various palladium-catalyzed cross-coupling reactions. For instance, 4-bromo-thieno[2,3-c]pyridine-2-carboxylate readily participates in Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds at the C-4 position. researchgate.net While these examples utilize a carboxylate at the C-2 position, the electronic influence on the reactivity at C-4 is expected to be similar for the corresponding 2-carbaldehyde derivative.

Similarly, the C-7 position can be activated for nucleophilic substitution. Halogenation at this position, followed by reaction with various nucleophiles, provides a pathway to 7-substituted thieno[2,3-c]pyridine derivatives. The increased reactivity of halogens at positions alpha to the pyridine nitrogen is a well-established principle in pyridine chemistry.

Below is a table summarizing representative nucleophilic substitution reactions on halogenated thieno[2,3-c]pyridine scaffolds.

PositionHalogenCoupling ReactionNucleophile/ReagentProduct
C-4BrSuzukiArylboronic acid4-Aryl-thieno[2,3-c]pyridine-2-carboxylate
C-4BrStilleOrganostannane4-Alkyl/Aryl-thieno[2,3-c]pyridine-2-carboxylate
C-4BrBuchwald-HartwigAmine4-Amino-thieno[2,3-c]pyridine-2-carboxylate

Directed Derivatization Strategies at Specific Ring Positions (e.g., C-2, C-4, C-7)

The ability to selectively introduce functional groups at specific positions of the thieno[2,3-c]pyridine nucleus is crucial for the development of new chemical entities with tailored properties. Various strategies have been developed to achieve directed derivatization at the C-2, C-4, and C-7 positions.

C-2 Position: The C-2 position of the thieno[2,3-c]pyridine ring system can be functionalized through the construction of the thiophene ring itself. A convenient method involves the cyclization of a Schiff base formed from the condensation of a substituted 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal. researchgate.net By starting with appropriately substituted 2-thiophenecarboxaldehydes, various groups can be introduced at what will become the C-2 position of the resulting thieno[2,3-c]pyridine.

C-4 Position: As discussed in the previous section, the C-4 position is readily derivatized through nucleophilic substitution of a 4-halo precursor. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for introducing a diverse range of aryl, alkyl, and amino substituents at this position. researchgate.net

C-7 Position: A notable strategy for the functionalization of the C-7 position involves a metal-free, acid-mediated denitrogenative transformation of a fused 1,2,3-triazole. This approach allows for the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines. kuleuven.be The reaction proceeds via a nucleophilic insertion mechanism, where a variety of nucleophiles, including alcohols, phenols, and bromide, can be introduced at the C-7 methylene (B1212753) group.

The following table outlines these directed derivatization strategies.

PositionStrategyPrecursorReagentsResulting Derivative
C-2Ring CyclizationSubstituted 2-thiophenecarboxaldehydeAminoacetaldehyde dimethyl acetal2-Substituted-thieno[2,3-c]pyridine
C-4Cross-Coupling4-Bromo-thieno[2,3-c]pyridineArylboronic acid / Pd catalyst4-Aryl-thieno[2,3-c]pyridine
C-7Denitrogenative TransformationThieno[2,3-c] wikipedia.orgarkat-usa.orgnih.govtriazolo[1,5-a]pyridineAcid, Nucleophile (e.g., ROH)7-(Alkoxymethyl)thieno[2,3-c]pyridine

Intramolecular Cyclization Reactions and Annulation Pathways

The this compound scaffold can participate in intramolecular cyclization reactions to construct more complex, fused heterocyclic systems. These annulation pathways are valuable for the synthesis of novel polycyclic compounds with potential biological activities.

One such example is the intramolecular transannulation of a derivatized thieno[2,3-c]pyridine. When nitrile compounds are used as nucleophiles in the denitrogenative transformation of thieno[2,3-c] wikipedia.orgarkat-usa.orgnih.govtriazolo[1,5-a]pyridine, the reaction can proceed through a transannulation mechanism. This pathway likely involves a nitrilium intermediate that recyclizes with the pyridine nitrogen to afford imidazo[1,5-a]thieno[2,3-c]pyridine derivatives. kuleuven.be

Furthermore, the 2-carbaldehyde group is a key functional handle for various condensation and cyclization reactions. A classic annulation strategy that could potentially be applied to this compound is the Friedländer annulation. This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an alpha-methylene group adjacent to a carbonyl, leading to the formation of a quinoline (B57606) ring. organic-chemistry.orgwikipedia.org In a similar vein, the 2-carbaldehyde of the thieno[2,3-c]pyridine could react with a suitable active methylene compound in the presence of a base to construct a new fused ring.

The Gewald reaction, which is a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes, provides another conceptual framework for annulation. wikipedia.orgarkat-usa.org While not a direct intramolecular cyclization of the target molecule, it demonstrates the power of building heterocyclic rings onto existing scaffolds.

The table below provides an example of a documented intramolecular cyclization of a thieno[2,3-c]pyridine derivative.

Starting MaterialReagentsReaction TypeProduct
Thieno[2,3-c] wikipedia.orgarkat-usa.orgnih.govtriazolo[1,5-a]pyridineNitrile, AcidTransannulationImidazo[1,5-a]thieno[2,3-c]pyridine derivative

Advanced Spectroscopic Characterization and Structural Elucidation of Thieno 2,3 C Pyridine 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental or predicted NMR data for Thieno[2,3-c]pyridine-2-carbaldehyde is not available in the public domain. Therefore, a specific analysis of its proton and carbon environments, as well as their connectivity, cannot be provided.

Proton (¹H) NMR Analysis for Proton Environment Mapping

No data available.

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation

No data available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

No data available.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis of Functional Groups

Specific FT-IR spectral data for this compound, which would reveal the characteristic vibrational frequencies of its functional groups, is not publicly documented.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns

While the molecular weight of this compound is known to be 163.20 g/mol , detailed mass spectrometry data, including fragmentation patterns, is not available.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption for Chromophore Analysis

There is no available UV-Vis absorption data for this compound to analyze its chromophoric system and electronic transitions.

Solid-State Structural Analysis: X-ray Crystallography for Absolute Configuration

The definitive determination of a molecule's three-dimensional structure, including its absolute configuration and solid-state conformation, is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions within a crystal lattice. However, a review of the current scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not yet been reported.

Were such a study to be conducted, it would provide invaluable insights into the molecule's structural characteristics. The analysis would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms in the crystal, allowing for the construction of a detailed electron density map and, subsequently, a complete molecular model.

Expected Structural Insights

Based on analyses of related thienopyridine and other fused heterocyclic systems, several key structural features of this compound would be anticipated and precisely determined. researchgate.netmdpi.com The fused thieno[2,3-c]pyridine (B153571) core is expected to be largely planar, a common characteristic of aromatic bicyclic systems. mdpi.com X-ray analysis would confirm the degree of planarity and reveal any minor deviations.

The orientation of the carbaldehyde group at the 2-position relative to the heterocyclic ring is a point of significant interest. The analysis would establish the dihedral angle between the plane of the aldehyde and the plane of the thienopyridine ring, thereby defining its conformational preference in the solid state. This conformation is influenced by steric and electronic factors, including potential weak intramolecular interactions.

Furthermore, the crystal packing would be elucidated, revealing the nature and geometry of intermolecular forces. These interactions, such as potential C-H···O or C-H···N hydrogen bonds involving the aldehyde group and the pyridine (B92270) nitrogen, or π-π stacking between the aromatic rings of adjacent molecules, are crucial in dictating the macroscopic properties of the solid material. mdpi.com

Hypothetical Crystallographic Data

While experimental data is not available, a typical crystallographic study would yield a set of parameters that define the crystal structure. The table below is a representative example of the kind of data that would be generated for this compound, presented here for illustrative purposes.

ParameterHypothetical Value
Chemical FormulaC₈H₅NOS
Formula Weight163.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.50
b (Å)6.20
c (Å)13.40
α (°)90
β (°)105.5
γ (°)90
Volume (ų)680.5
Z4
Density (calculated) (g/cm³)1.592

This table is for illustrative purposes only and does not represent experimentally determined data for this compound.

Computational and Theoretical Investigations of Thieno 2,3 C Pyridine 2 Carbaldehyde

Quantum Chemical Approaches for Electronic and Geometric Structure Analysis

Density Functional Theory (DFT) Studies for Ground State Properties

No specific Density Functional Theory (DFT) studies on Thieno[2,3-c]pyridine-2-carbaldehyde have been found in the reviewed literature. Such studies would be invaluable for determining its optimized geometry, bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its stability and reactivity.

Elucidation of Reaction Mechanism Pathways and Transition State Modeling

There is a lack of published research on the theoretical modeling of reaction mechanisms involving this compound. Computational studies in this area would help to elucidate the pathways for its synthesis or its reactions with other molecules, including the identification of transition states and the calculation of activation energies.

Prediction of Spectroscopic Properties through Theoretical Calculations

No theoretical predictions of the spectroscopic properties (such as IR, UV-Vis, and NMR spectra) of this compound could be located. Theoretical calculations are a powerful tool for complementing and interpreting experimental spectroscopic data, and their absence for this compound is a notable gap.

Computational Analysis of Intermolecular and Intramolecular Interactions Relevant to Synthetic Design

A computational analysis of the non-covalent interactions, both intermolecular and intramolecular, that govern the behavior of this compound is not present in the current scientific literature. Understanding these interactions, such as hydrogen bonding and van der Waals forces, is essential for rational synthetic design and for predicting the compound's physical properties and behavior in different chemical environments.

Role of Thieno 2,3 C Pyridine 2 Carbaldehyde in Advanced Organic Synthesis and Materials Science

Strategic Intermediate in the Construction of Complex Organic Molecules

The inherent reactivity of the aldehyde group makes Thieno[2,3-c]pyridine-2-carbaldehyde a valuable intermediate in multi-step organic synthesis. ontosight.ai Aldehydes readily participate in a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations, providing a gateway to a multitude of other functional groups and molecular frameworks.

For instance, the synthesis of the parent thieno[2,3-c]pyridine (B153571) can be achieved through the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal (B89532). researchgate.net This highlights the foundational role of the aldehyde in constructing the core heterocyclic system itself. In more complex syntheses, this compound can act as a starting point for building larger molecules. Its aldehyde group can be converted to an alcohol for further etherification or esterification, an amine via reductive amination, or an alkene through Wittig-type reactions. These transformations allow for the strategic introduction of new substituents and the extension of the molecular scaffold, which is crucial for developing novel therapeutic agents and functional materials.

Building Block for the Development of Thienopyridine-Based Libraries

The creation of compound libraries is a cornerstone of modern drug discovery and materials science, enabling the high-throughput screening of molecules for desired properties. This compound is an ideal building block for this purpose due to the versatility of its aldehyde functional group, which allows for rapid and efficient diversification. nih.gov

Starting from this single precursor, a large library of derivatives can be generated through parallel synthesis techniques. For example, reductive amination with a diverse set of primary and secondary amines can produce a library of aminomethyl-thienopyridines. Similarly, Wittig reactions with various phosphonium (B103445) ylides can yield a wide range of vinyl-substituted thienopyridines. This approach facilitates the exploration of the chemical space around the thienopyridine core, which is essential for establishing structure-activity relationships (SAR). ontosight.ai Research has demonstrated the synthesis of a small library of novel thienopyridine derivatives, overcoming the limitations of derivatization in conventional methods and highlighting the scaffold's suitability for generating molecular diversity. nih.govkuleuven.be

Precursors for the Synthesis of Diverse Fused Heterocyclic Architectures

This compound is not only a precursor for substituted thienopyridines but also for more complex, polycyclic fused heterocyclic systems. The aldehyde group can participate in intramolecular or intermolecular cyclization reactions to form new rings fused to the parent thienopyridine scaffold.

One notable example is the synthesis of imidazo[1,5-a]thieno[2,3-c]pyridine derivatives. nih.govkuleuven.be In this type of reaction, the aldehyde can be transformed into an intermediate that subsequently undergoes a transannulation reaction, where a nitrile is used as a nucleophile, leading to the formation of the fused imidazole (B134444) ring. kuleuven.be Such strategies are of significant interest as they provide access to novel, rigid, and three-dimensional molecular architectures that are often sought after in medicinal chemistry for their potential to interact with biological targets with high specificity. The ability to construct these elaborate systems from a readily accessible precursor underscores the strategic importance of this compound in synthetic chemistry.

Utility in Ligand Design for Organometallic Catalysis and Coordination Chemistry

The thieno[2,3-c]pyridine scaffold contains a pyridine (B92270) nitrogen atom, which, like other pyridine-based structures, can act as a coordination site for metal ions. This opens up possibilities for its use in the design of ligands for organometallic catalysis and coordination chemistry. The aldehyde group at the 2-position can be chemically modified to create multidentate ligands, which can form stable complexes with transition metals.

For example, the aldehyde can be converted into an imine through condensation with a primary amine that contains another donor atom (e.g., another pyridine, an alcohol, or a phosphine). This would result in a bidentate or tridentate ligand capable of forming a chelate complex with a metal center. Such complexes are central to homogeneous catalysis, where the electronic and steric properties of the ligand can be tuned to control the activity and selectivity of the catalyst. While the direct use of this compound as a ligand is not extensively documented, its potential as a precursor for more complex ligands is significant, mirroring the broad utility of functionalized pyridines in coordination chemistry.

Exploration of Thienopyridine Scaffold for Advanced Materials with Electrochemical and Photophysical Properties

The fused aromatic system of the thienopyridine core, combining the electron-rich thiophene (B33073) ring with the electron-deficient pyridine ring, gives rise to interesting electronic and optical properties. nih.gov This has led to the exploration of thienopyridine derivatives in materials science, particularly for applications in electronics and photonics. kuleuven.be

The photophysical and electrochemical properties of these materials can be finely tuned by introducing various substituents onto the thienopyridine scaffold. The this compound molecule itself contains an electron-withdrawing aldehyde group, which can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Further reactions at the aldehyde position, for instance, to create donor-acceptor type molecules, can significantly alter these properties. researchgate.net Studies on related thienonaphthopyridines and thienonaphthoquinolines have shown that π-expansion and the annulation of heterocycles are effective strategies for modulating physicochemical properties like the band gap and redox potentials. rsc.org The investigation into the electrochemical and photophysical characteristics of derivatives from this compound could lead to the development of new organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or components for solar cells.

Below is a table summarizing exemplary reactions starting from a thieno[2,3-c]pyridine core, illustrating the generation of diverse derivatives.

Starting MaterialReagent/NucleophileProduct TypeYield (%)Reference
Thieno[2,3-c] ontosight.aiontosight.ainih.govtriazolo[1,5-a]pyridineButanol / H₂SO₄7-(butoxymethyl)thieno[2,3-c]pyridine78 kuleuven.be
Thieno[2,3-c] ontosight.aiontosight.ainih.govtriazolo[1,5-a]pyridineEthanol / H₂SO₄7-(ethoxymethyl)thieno[2,3-c]pyridine81 kuleuven.be
Thieno[2,3-c] ontosight.aiontosight.ainih.govtriazolo[1,5-a]pyridineAcetic AcidThieno[2,3-c]pyridin-7-ylmethyl acetate78 kuleuven.be
Thieno[2,3-c] ontosight.aiontosight.ainih.govtriazolo[1,5-a]pyridinePropionic AcidThieno[2,3-c]pyridin-7-ylmethyl propionate80 kuleuven.be
Thieno[2,3-c] ontosight.aiontosight.ainih.govtriazolo[1,5-a]pyridineBenzonitrile / H₂SO₄3-phenylimidazo[1,5-a]thieno[2,3-c]pyridine75 kuleuven.be
Thieno[2,3-c] ontosight.aiontosight.ainih.govtriazolo[1,5-a]pyridineAcetonitrile / H₂SO₄3-methylimidazo[1,5-a]thieno[2,3-c]pyridine78 kuleuven.be

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Thieno[2,3-c]pyridine-2-carbaldehyde, and what reaction conditions are critical for optimal yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as thiophene-2-carbaldehyde derivatives with aminoacetaldehyde dimethyl acetal under acidic or catalytic conditions. Key factors include solvent choice (e.g., ethanol or dichloromethane), temperature control (60–100°C), and catalysts like fused sodium acetate. Elevated temperatures and inert atmospheres improve yield by minimizing side reactions. Post-synthesis purification via column chromatography is often required .

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer : Characterization relies on elemental analysis (C, H, N, S content), spectroscopic techniques (¹H/¹³C NMR for functional group identification, IR for carbonyl stretches ~1700 cm⁻¹), and mass spectrometry (molecular ion peak at m/z 179.13 [M+H]⁺). X-ray crystallography is used to confirm fused-ring geometry and substituent positions. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What are the common chemical reactions and derivatives of this compound?

  • Methodological Answer : The aldehyde group undergoes nucleophilic additions (e.g., Grignard reagents) and oxidations to carboxylic acids (using KMnO₄). The thiophene ring participates in electrophilic substitutions (e.g., bromination at the 5-position). Reductive amination of the aldehyde with primary amines yields Schiff base intermediates, which are precursors to bioactive heterocycles like thienopyrimidines .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in the reactivity of this compound derivatives?

  • Methodological Answer : Contradictions in reactivity (e.g., unexpected regioselectivity) can arise from steric effects or solvent polarity. Use control experiments with deuterated solvents to track reaction pathways. Computational modeling (DFT studies) identifies transition states and electronic effects. Cross-validate spectral data with alternative synthetic routes (e.g., Suzuki coupling for aryl substitutions) .

Q. How can regioselectivity challenges in the synthesis of Thieno[2,3-c]pyridine derivatives be addressed?

  • Methodological Answer : Regioselectivity is influenced by directing groups. For example, introducing electron-withdrawing groups (e.g., -CN) at the 3-position directs electrophiles to the 5-position of the thiophene ring. Microwave-assisted synthesis under controlled pressure (1–3 bar) enhances selectivity by accelerating cyclization kinetics .

Q. What are the key considerations for designing this compound derivatives with enhanced biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that substituents at the 4- and 6-positions modulate antimicrobial and antiviral potency. Introduce trifluoromethyl (-CF₃) groups for improved lipophilicity and metabolic stability. In vitro assays (MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) guide iterative optimization. Toxicity screening via hepatocyte viability assays is critical .

Q. How can researchers optimize reaction scalability for this compound synthesis while minimizing by-products?

  • Methodological Answer : Transition from batch to continuous flow reactors improves heat/mass transfer and reduces side reactions. Use immobilized catalysts (e.g., Pd/C on silica) for easy recovery. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. Solvent recycling (e.g., toluene via distillation) enhances sustainability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.